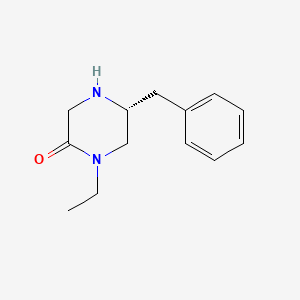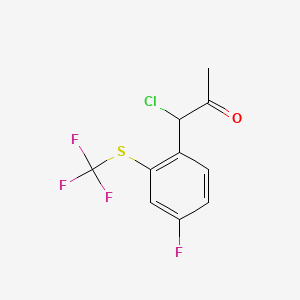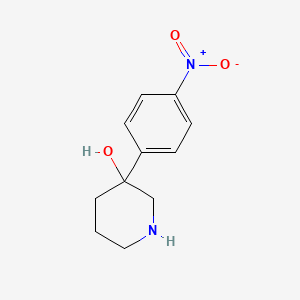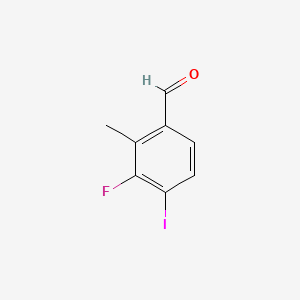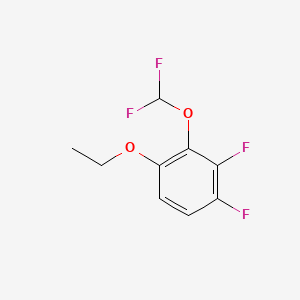
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the cyclopropane ring, which significantly influences its chemical properties and reactivity. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity patterns compared to other alkanes.
Métodos De Preparación
The synthesis of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using fluorinated reagents. For instance, the reaction of 2,2-dimethylpropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a potent inhibitor or activator in various biochemical pathways .
Comparación Con Compuestos Similares
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives, such as:
1,1-Difluorocyclopropane-1-carboxylic acid:
2,2-Dimethylcyclopropane-1-carboxylic acid: Lacks the fluorine atom, making it less reactive but still useful as a synthetic intermediate.
3-Phenoxybenzoic acid: A structurally different compound but often used in similar applications, particularly in the synthesis of pyrethroid insecticides.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a fluorine atom, which imparts distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
2385028-92-0 |
|---|---|
Fórmula molecular |
C6H9FO2 |
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
1-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
Clave InChI |
CYODIRYDPAAPOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C(=O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


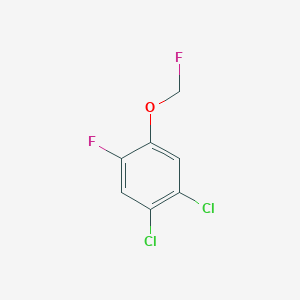
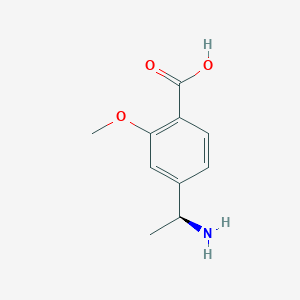
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)

